molecular formula C25H33NO5 B1261609 (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

Cat. No.: B1261609
M. Wt: 427.5 g/mol
InChI Key: XKLGDBFKKUIZTH-UPQYTXQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one is a secondary metabolite derived from fungi, specifically isolated from the species Endothia gyrosa. This compound has garnered significant attention due to its diverse biological activities, including its potential therapeutic applications in treating diseases such as leukemia and osteoclast-related bone disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cytochalasin Z11 involves bioinspired strategies that mimic natural biosynthetic pathways. These methods often employ a combination of polyketide synthase and non-ribosomal peptide synthetase pathways, which are characteristic of fungal secondary metabolites .

Industrial Production Methods: Industrial production of cytochalasin Z11 typically involves the cultivation of Endothia gyrosa on solid substrates. This method allows for the efficient extraction and isolation of the compound, ensuring a consistent yield for further applications .

Chemical Reactions Analysis

Types of Reactions: (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique isoindolone-containing tricyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions involving cytochalasin Z11 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of cytochalasin Z11, which retain the core structure of the compound while exhibiting modified biological activities .

Mechanism of Action

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one exerts its effects primarily by disrupting the actin cytoskeleton. It binds to actin filaments, preventing their polymerization and leading to the inhibition of various cellular processes, including cell division and migration. This mechanism is particularly effective in targeting cancer cells and osteoclasts, making cytochalasin Z11 a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one belongs to the cytochalasin family, which includes compounds such as cytochalasin A, cytochalasin B, and cytochalasin D. These compounds share a similar core structure but differ in their side chains and specific biological activities .

Uniqueness: What sets cytochalasin Z11 apart from other cytochalasins is its unique ability to inhibit osteoclastogenesis and its potential therapeutic applications in treating bone-related diseases. Additionally, its specific structural features contribute to its distinct biological activities, making it a valuable compound for scientific research and medical applications .

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

InChI

InChI=1S/C25H33NO5/c1-14(22(28)17(4)27)9-8-12-19-23(29)16(3)15(2)21-20(26-24(30)25(19,21)31)13-18-10-6-5-7-11-18/h5-8,10-12,14-15,17,19-21,23,27,29,31H,3,9,13H2,1-2,4H3,(H,26,30)/b12-8+/t14-,15+,17-,19-,20-,21-,23+,25+/m0/s1

InChI Key

XKLGDBFKKUIZTH-UPQYTXQESA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@]2([C@H]([C@@H](C1=C)O)/C=C/C[C@H](C)C(=O)[C@H](C)O)O)CC3=CC=CC=C3

Canonical SMILES

CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)C(=O)C(C)O)O)CC3=CC=CC=C3

Synonyms

cytochalasin Z11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 2
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 3
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 4
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 5
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 6
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.